molecular formula C7H6FN3 B15072643 5-Fluoroimidazo[1,2-A]pyridin-2-amine

5-Fluoroimidazo[1,2-A]pyridin-2-amine

Cat. No.: B15072643
M. Wt: 151.14 g/mol
InChI Key: ZNKWWFORSPUZJF-UHFFFAOYSA-N
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Description

5-Fluoroimidazo[1,2-A]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the structure enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoroimidazo[1,2-A]pyridin-2-amine typically involves the reaction of 2-aminopyridine with α-bromoacetophenone under basic conditions. The reaction can be optimized using different solvents and heating conditions, such as thermal or microwave heating. For instance, using water as a solvent under microwave irradiation can yield 2-phenylimidazo[1,2-A]pyridine in high yields .

Industrial Production Methods

Industrial production methods for this compound often involve solvent- and catalyst-free synthesis techniques. These methods are environmentally friendly and efficient, providing high yields of the desired product. The use of microwave-assisted organic reactions has gained popularity due to its simplicity, greater selectivity, and rapid synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Fluoroimidazo[1,2-A]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which have significant biological and chemical properties .

Scientific Research Applications

5-Fluoroimidazo[1,2-A]pyridin-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoroimidazo[1,2-A]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can modulate various cellular pathways, influencing the function of enzymes, receptors, and other proteins. This modulation leads to its diverse biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Fluoroimidazo[1,2-A]pyridin-2-amine include:

Uniqueness

The presence of a fluorine atom in this compound enhances its chemical stability and biological activity, making it unique compared to other similar compounds. This fluorine substitution can lead to improved pharmacokinetic properties and increased potency in various applications .

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

5-fluoroimidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C7H6FN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2

InChI Key

ZNKWWFORSPUZJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)F)N

Origin of Product

United States

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